N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-3-2-4-14(9-13)19-23-21-25(24-19)16(11-29-21)7-8-22-20(26)15-5-6-17-18(10-15)28-12-27-17/h2-6,9-11H,7-8,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLRMFZSSQKAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamides and hydrazonoyl halides to form the thiazole and triazole rings . The reaction conditions often require the use of bases such as triethylamine and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of compounds containing thiazole and triazole moieties in anticancer therapy. The structural components of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide suggest that it may exhibit similar properties. Research indicates that derivatives of thiazoles and triazoles can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .
1.2 Antimicrobial Properties
Thiazolo[3,2-b][1,2,4]triazoles have been studied for their antimicrobial activity against a range of pathogens. The presence of the thiazole ring in the compound is believed to enhance its interaction with microbial enzymes or receptors, leading to effective inhibition. Several derivatives have shown promising results against both bacterial and fungal strains in vitro .
1.3 Neuroprotective Effects
Compounds similar to this compound have been investigated for their neuroprotective effects. Studies suggest that these compounds could potentially mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Synthesis and Structural Analysis
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazole and triazole rings followed by functionalization with the benzo[d][1,3]dioxole moiety. The synthetic pathways often utilize various coupling reactions and protective group strategies to achieve the desired compound with high purity .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of compounds containing triazole rings make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of similar compounds has shown potential for high efficiency and stability .
3.2 Polymer Chemistry
In polymer chemistry, derivatives of thiazolo[3,2-b][1,2,4]triazoles are being explored as additives or monomers for synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of such heterocycles can significantly alter the physical properties of polymers .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with various molecular targets. The thiazole and triazole rings can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Table 1: Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Benzothiazole and Thiadiazole Derivatives
Compounds in (e.g., 4b–4f) share structural motifs with the target compound, such as benzothiazole cores and urea/thioacetamide side chains. These derivatives exhibit antiproliferative activity, with variations in substituents (e.g., Cl, F, OCH₃) significantly affecting potency. For instance:
- 4d (C₁₈H₁₃ClN₆O₂S₃) : A chloro-substituted derivative with a melting point of 275–277°C and 17.62% nitrogen content .
- 4e (C₁₈H₁₃FN₆O₂S₃) : Fluoro-substituted analogue showing improved solubility due to electronegative fluorine .
The target compound’s benzo[d][1,3]dioxole group may confer enhanced metabolic stability compared to the benzo[d]thiazole derivatives in , as methylenedioxy groups are known to resist oxidative degradation .
Fused Heterocyclic Systems: Triazolo-Thiadiazoles
highlights [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which share a fused triazole-thiadiazole core. These compounds demonstrate broad bioactivity, including antimicrobial, antiviral, and enzyme inhibitory effects. Key comparisons:
- Antimicrobial Activity : Derivatives with alkylamide fragments (e.g., N-amidoalkylated thioureas) showed MIC values <1 µg/mL against Staphylococcus aureus .
- Enzyme Inhibition : Triazolo-thiadiazoles inhibited acetylcholinesterase (IC₅₀: 2.5 µM) and protein tyrosine phosphatase 1B (IC₅₀: 1.8 µM) .
Carboxamide-Linked Analogues
Compound 78 from (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) shares the benzo[d][1,3]dioxole-carboxamide motif with the target compound. Structural differences include:
- Core : Compound 78 uses a cyclopropane-carboxamide linkage, whereas the target compound employs an ethyl spacer.
- Substituents : The presence of a 4-(methylthio)benzoyl group in compound 78 may enhance hydrophobic interactions compared to the m-tolyl group in the target compound .
Biological Activity
The compound N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with detailed research findings and case studies.
Structural Overview
The compound features a thiazolo[3,2-b][1,2,4]triazole ring fused with a benzo[d][1,3]dioxole moiety. Its structural complexity contributes to its diverse biological activities. The thiazole and triazole rings are known for their pharmacological significance, often exhibiting various therapeutic effects.
1. Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. A study on similar derivatives showed that certain triazole-based compounds demonstrated potent inhibition against various bacterial strains. For instance, derivatives with thiazole rings have shown activity against metallo-β-lactamases (MBLs), with IC50 values indicating effective inhibition at low concentrations .
2. Anticancer Properties
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been explored extensively. In vitro studies have revealed that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, a related compound showed significant cytotoxicity against leukemia and breast cancer cell lines with IC50 values in the micromolar range .
3. Anti-inflammatory Activity
The anti-inflammatory effects of this class of compounds have also been documented. Certain derivatives have been shown to inhibit the nuclear factor kappa B (NF-kB) pathway, which is crucial in inflammatory responses. Compounds exhibiting IC50 values around 0.36 mM for NF-kB inhibition suggest a promising therapeutic avenue for inflammatory diseases .
Case Studies and Research Findings
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial resistance mechanisms.
- Cell Cycle Interference : It potentially disrupts the cell cycle in cancer cells leading to apoptosis.
- Inflammatory Pathway Modulation : By inhibiting NF-kB activation, it reduces the expression of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
